molecular formula C19H29NO3 B12411178 cis-Dihydro Tetrabenazine-d7

cis-Dihydro Tetrabenazine-d7

Cat. No.: B12411178
M. Wt: 326.5 g/mol
InChI Key: WEQLWGNDNRARGE-YQQLGRGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Dihydro Tetrabenazine-d7: is a deuterium-labeled derivative of cis-Dihydro Tetrabenazine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydro Tetrabenazine-d7 involves the incorporation of deuterium into the parent compound, cis-Dihydro Tetrabenazine. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: cis-Dihydro Tetrabenazine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

cis-Dihydro Tetrabenazine-d7 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-Dihydro Tetrabenazine-d7 involves its interaction with vesicular monoamine transporter type 2 (VMAT2). By inhibiting VMAT2, the compound depletes monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from stores within the basal ganglia. This inhibition reduces the uptake of these neurotransmitters into synaptic vesicles, thereby modulating their levels and activity in the central nervous system .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more accurate quantitation and analysis in scientific research, making it a valuable tool in drug development and other applications .

Properties

Molecular Formula

C19H29NO3

Molecular Weight

326.5 g/mol

IUPAC Name

(2R,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i1D3,2D3,12D

InChI Key

WEQLWGNDNRARGE-YQQLGRGSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.